5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Description
Significance of Fluorine in Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. parchem.com Fluorine's high electronegativity and the small size of the fluorine atom can influence a molecule's acidity, basicity, and conformational preferences. In medicinal chemistry, the replacement of hydrogen with fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. parchem.com
Role of Aniline (B41778) Scaffolds in Chemical Synthesis
Aniline and its derivatives are fundamental building blocks in chemical synthesis. google.comgoogle.com The amino group on the aromatic ring is a versatile functional group that can be readily modified, allowing for the construction of more complex molecules. google.com Aniline scaffolds are key intermediates in the production of a wide array of products, including dyes, polymers, and pharmaceuticals. google.com Their ability to participate in various chemical reactions makes them indispensable in both industrial and academic research settings.
Overview of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline within Fluoroaryl Ethers and Fluoroanilines
This compound is a distinct molecule that belongs to two important classes of organofluorine compounds: fluoroaryl ethers and fluoroanilines. As a fluoroaniline (B8554772), it possesses the characteristic amino group attached to a fluorinated benzene (B151609) ring. The presence of the trifluoroethoxy group (-OCH₂CF₃) also classifies it as a fluoroaryl ether. This dual functionality suggests its potential as a versatile intermediate in organic synthesis. The properties of this compound are influenced by the interplay of the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky, lipophilic trifluoroethoxy group.
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| CAS Number | 1228996-51-7 |
| Molecular Formula | C₈H₇F₄NO |
| Structural Class | Fluoroaniline, Fluoroaryl Ether |
| Key Functional Groups | Amino (-NH₂), Fluoro (-F), Trifluoroethoxy (-OCH₂CF₃) |
Research Landscape and Knowledge Gaps
A review of the current scientific literature indicates that this compound is a relatively understudied compound. While it is commercially available, suggesting its use as a building block in proprietary research, there is a notable absence of in-depth academic studies on its synthesis, reactivity, and specific applications.
The primary knowledge gap surrounds the detailed characterization and utility of this specific molecule. While the properties of similar fluorinated anilines and fluoroaryl ethers are well-documented, the unique combination of substituents in this compound presents an area ripe for investigation. Future research could focus on:
Novel Synthetic Routes: Developing efficient and scalable methods for its preparation.
Reactivity Studies: Exploring its participation in various organic reactions to synthesize new derivatives.
Application in Medicinal Chemistry: Investigating its potential as a scaffold for new drug candidates, leveraging the known benefits of fluorine incorporation.
Materials Science: Assessing its utility as a monomer or precursor for novel fluorinated polymers with desirable properties.
The following table provides a comparative look at related, more extensively researched fluorinated aniline derivatives to highlight the context in which this compound exists.
| Compound Name | CAS Number | Key Applications/Research Areas |
| 2-Fluoroaniline | 348-54-9 | Intermediate for pharmaceuticals, dyes, and agrochemicals. nist.gov |
| 4-Fluoroaniline | 371-40-4 | Synthesis of pharmaceuticals and polymers. |
| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | Used in chemical synthesis studies. parchem.com |
| 4-Fluoro-2-methoxy-5-nitroaniline | Not Available | Key intermediate in the synthesis of kinase inhibitors for cancer treatment. americanelements.com |
The exploration of this compound holds promise for advancing our understanding of fluorinated compounds and could lead to the development of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGURGWPKJYFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250884 | |
| Record name | 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334929-99-6 | |
| Record name | 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334929-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 2,2,2 Trifluoroethoxy Aniline
Reactions Involving the Aromatic Amine Group
The aromatic amine group is a primary site for a variety of chemical reactions, although its reactivity is attenuated by the electron-withdrawing substituents on the aromatic ring.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. However, the presence of the fluoro and trifluoroethoxy groups decreases the basicity and nucleophilicity of the aniline (B41778) nitrogen. ncert.nic.in Consequently, reactions requiring nucleophilic attack by the amine may necessitate more forcing conditions or specific catalytic systems compared to electron-rich anilines. psu.edu
Anilines undergo N-alkylation with alkyl halides and N-acylation with reagents like acyl chlorides or anhydrides. For electron-deficient anilines such as 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, N-alkylation can be challenging due to reduced nucleophilicity. psu.edu Catalytic methods, for instance using ruthenium complexes, have been developed to facilitate the N-alkylation of anilines bearing electron-withdrawing groups with alcohols, proceeding through a "borrowing hydrogen" strategy. rsc.orgnih.gov These reactions often require elevated temperatures. For example, the N-alkylation of various anilines, including those with halo-substituents, has been achieved with good yields using such catalytic systems. nih.gov Similarly, visible-light-induced methods have proven effective for the N-alkylation of anilines with both electron-donating and electron-withdrawing groups. nih.gov
N-acylation is generally more feasible than N-alkylation as acylating agents are more reactive. The reaction of aniline with benzoyl chloride, for example, is a standard method for producing amides. ncert.nic.in This transformation is expected to proceed with this compound to form the corresponding N-acylated product.
Table 1: Representative Catalytic N-Alkylation Reactions of Substituted Anilines This table presents data for analogous reactions, as specific examples for this compound are not detailed in the search results.
| Aniline Substrate | Alkylating Agent | Catalyst System | Product Yield (%) |
|---|---|---|---|
| 4-Fluoroaniline | 1-Pentanol | Ru-complex | High |
| 4-Chloroaniline | 1-Pentanol | Ru-complex | High |
| 4-Cyanoaniline | 1-Pentanol | Ru-complex | ~100% |
| 4-Bromoaniline | Methanol | Ru-complex | High |
| p-Anisidine | Benzyl Alcohol | Ru-complex | 85% |
N-trifluoroethylated amines are valuable in medicinal and agrochemical chemistry. nih.gov A notable method for the N-trifluoroethylation of anilines utilizes an iron(III) porphyrin catalyst with 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.orgrsc.org This one-pot reaction proceeds through a cascade of diazotization followed by an N-H insertion. The process is effective for a broad range of anilines, including those with electron-rich and electron-deficient substituents, affording moderate to high yields. nih.govrsc.org The proposed mechanism involves the in situ formation of a ferrous nitrosyl complex, which then generates an iron-carbene intermediate. This intermediate is susceptible to nucleophilic attack by the aniline, leading to the N-trifluoroethylated product. nih.gov Anilines with electron-rich groups tend to favor the N-H insertion reaction. rsc.org
Table 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Various Anilines Data from a study on a range of substituted anilines, demonstrating the reaction's scope. nih.govrsc.org
| Aniline Substrate | Yield of N-trifluoroethylated Product (%) |
|---|---|
| Aniline | 85 |
| 4-Methylaniline | 93 |
| 4-Methoxyaniline | 88 |
| 4-Fluoroaniline | 73 |
| 4-Chloroaniline | 68 |
| 4-Bromoaniline | 65 |
| 4-Iodoaniline | 60 |
| Methyl 4-aminobenzoate | 51 |
| 4-Nitroaniline | 45 |
Sulfonimidamides are bioisosteres of sulfonamides and are important in medicinal chemistry. wur.nl A recently developed method allows for the enantiospecific synthesis of aniline-derived sulfonimidamides through the reaction of sulfonimidoyl fluorides with anilines. wur.nlacs.orgnih.gov This reaction is promoted by a calcium(II) triflimide [Ca(NTf₂)₂] Lewis acid catalyst, which activates the sulfonimidoyl fluoride (B91410). acs.orgacs.org The reaction proceeds with an inversion of configuration at the sulfur atom via an Sₙ2-like transition state. wur.nlnih.gov This method is effective even for less nucleophilic anilines, including those with mild to moderate electron-withdrawing groups, although these substrates may require slightly harsher conditions or a higher equivalence of the aniline to achieve full conversion. acs.org The low nucleophilicity of anilines compared to aliphatic amines or phenolates generally makes this transformation challenging without appropriate activation. acs.org
The reaction of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is known as diazotization. careers360.comlibretexts.org This process converts the amino group into a diazonium salt (-N₂⁺). For anilines bearing strongly electron-withdrawing groups, like this compound, diazotization can be more challenging. careers360.comdoubtnut.com The reduced basicity of the amine makes it less reactive towards the nitrosonium ion (NO⁺) electrophile, potentially requiring more vigorous conditions to proceed. careers360.com The resulting arenediazonium salt is destabilized by the presence of electron-withdrawing groups. doubtnut.com
Despite their potential instability, arenediazonium salts are exceptionally versatile intermediates in organic synthesis because the diazonio group is an excellent leaving group (as N₂ gas). libretexts.org This allows for its replacement by a wide variety of nucleophiles, often through a copper-catalyzed process known as the Sandmeyer reaction. wikipedia.orgnih.gov
Key transformations of diazonium salts include:
Halogenation: Reaction with CuCl, CuBr, or NaI to introduce chloro, bromo, or iodo substituents, respectively. libretexts.orgwikipedia.org
Cyanation: Reaction with CuCN to form benzonitriles. wikipedia.org
Hydroxylation: Reaction with water, often in the presence of copper salts, to form phenols. wikipedia.org
Trifluoromethylation: A Sandmeyer-type reaction can be used to introduce a -CF₃ group. wikipedia.orgnih.gov
This sequence of nitration, reduction to an amine, diazotization, and nucleophilic substitution represents a powerful strategy for introducing a wide range of functional groups onto an aromatic ring. libretexts.org
Primary aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org
For an aniline with reduced nucleophilicity, like this compound, the rate of condensation may be slower compared to more electron-rich anilines. However, the reaction is still expected to be feasible. Various methods, including the use of solid acid catalysts or solvent-free mechanochemical grinding, have been developed to efficiently synthesize imines from fluorinated anilines and benzaldehydes. nih.govnih.gov These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are a key step in nucleophilic catalysis, where the aniline catalyst forms a reactive Schiff base intermediate with an aldehyde. beilstein-journals.orgrsc.org
Nucleophilic Reactivity of the Amino Group
Reactivity of the 2,2,2-Trifluoroethoxy Substituent
The 2,2,2-trifluoroethoxy group significantly influences the chemical properties of the aromatic ring to which it is attached. Its strong electron-withdrawing nature, a consequence of the three fluorine atoms, plays a pivotal role in the compound's reactivity profile.
Role as a Leaving Group in SNAr Reactions
The 2,2,2-trifluoroethoxy group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and it must possess a suitable leaving group. In the case of this compound, the trifluoroethoxy group itself contributes to the electron deficiency of the ring, thereby facilitating nucleophilic attack.
While specific studies detailing the displacement of the 2,2,2-trifluoroethoxy group in this particular aniline are not extensively documented, the principle is well-established for similar aromatic ethers. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the trifluoroethoxy group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the 2,2,2-trifluoroethoxide anion regenerates the aromaticity of the ring, yielding the substituted product. The efficiency of this process is dependent on the nature of the nucleophile and the reaction conditions employed.
Stability and Lability Considerations
The 2,2,2-trifluoroethoxy group is generally considered to be a stable substituent under a variety of reaction conditions. The carbon-oxygen bond is strong, and the electron-withdrawing nature of the trifluoromethyl group further enhances this stability. This robustness allows for chemical modifications to be carried out on other parts of the molecule without cleavage of the trifluoroethoxy ether linkage.
However, under harsh basic or acidic conditions, particularly at elevated temperatures, the lability of the trifluoroethoxy group may increase. Strong nucleophiles can displace it, as discussed in the context of SNAr reactions. The stability of this group is a critical consideration in the design of multi-step synthetic sequences involving this compound as an intermediate.
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
The aniline moiety, with its electron-donating amino group, is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.
Given the potent activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. In this molecule, the positions C4 and C6 are ortho and para to the amino group, respectively. However, the C2 position is blocked by the trifluoroethoxy group. Therefore, electrophilic attack is anticipated to predominantly occur at the C4 and C6 positions.
| Reaction Type | Typical Reagents | Expected Major Products |
| Halogenation | Br2 in CH3COOH | 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline and/or 6-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| Nitration | HNO3/H2SO4 | 4-Nitro-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline and/or 6-Nitro-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| Sulfonation | Fuming H2SO4 | 4-Amino-2-fluoro-5-(2,2,2-trifluoroethoxy)benzenesulfonic acid |
It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, which would alter the regioselectivity of the substitution. To avoid this, the amino group is often protected, for instance, by acetylation to form an acetanilide (B955), prior to carrying out the electrophilic substitution. The acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. Subsequent hydrolysis of the amide restores the amino group.
Oxidative Transformations of the Compound
The amino group of anilines is susceptible to oxidation. The specific products of the oxidation of this compound would depend on the oxidizing agent and the reaction conditions. Mild oxidizing agents could potentially lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to the formation of polymeric materials, often referred to as aniline black, through complex polymerization reactions.
To achieve selective oxidation, it is often necessary to protect the amino group. For instance, conversion of the aniline to an acetanilide would make the aromatic ring less susceptible to oxidation and allow for other transformations.
Reduction Reactions of the Compound (if applicable for specific functional groups)
As this compound does not possess readily reducible functional groups such as a nitro group, direct reduction reactions on the parent molecule are not common. However, the amino group can be converted into a diazonium salt, which can then undergo a variety of reductive transformations.
Spectroscopic and Structural Characterization of 5 Fluoro 2 2,2,2 Trifluoroethoxy Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine. For 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, offers a complete picture of its molecular structure.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the trifluoroethoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring.
The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their positions relative to the electron-donating amino (-NH₂) group, the electron-withdrawing fluoro (-F) group, and the trifluoroethoxy (-OCH₂CF₃) group. The protons on carbons adjacent to the ether linkage typically appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The -NH₂ protons usually produce a broad signal.
The methylene (B1212753) protons (-CH₂) of the ethoxy group are adjacent to an oxygen atom and a trifluoromethyl group, which would shift their signal significantly downfield. This signal is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 7.5 | Multiplet (m) |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |
Note: These are estimated values based on typical ranges for similar structural motifs.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the trifluoroethoxy side chain.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant, and its chemical shift will be significantly affected. Carbons adjacent to the ether oxygen appear in the 50-80 ppm range. libretexts.org The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-H | 100 - 120 |
| Methylene (-OCH₂) | 60 - 70 (q) |
Note: These are estimated values. The 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. alfa-chemistry.com This compound is expected to show two distinct signals in the ¹⁹F NMR spectrum, one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl (-CF₃) group. alfa-chemistry.comnih.gov
The chemical shift of the aromatic fluorine is sensitive to the electronic environment and typically appears in a range between -60 and -172 ppm. researchgate.netnih.govacs.org The -CF₃ group signal is generally found in a different region of the spectrum, often deshielded due to the influence of the adjacent oxygen atom. dovepress.comresearchgate.netresearchgate.net
Expected ¹⁹F NMR Data for this compound
| Fluorine Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic -F | -110 to -140 |
Note: Chemical shifts are referenced to a standard like CFCl₃ (0 ppm). These are approximate values and can vary based on solvent and other conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It would be used to establish the connectivity between the protons on the aromatic ring, helping to determine their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methylene carbon. pressbooks.pubcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. ustc.edu.cnyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different parts of the molecule. For instance, HMBC could show correlations from the methylene protons to the aromatic carbon bearing the ether linkage and to the trifluoromethyl carbon, confirming the structure of the side chain and its attachment point to the ring. ustc.edu.cnyoutube.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit absorption bands characteristic of the amine, ether, fluoro, and aromatic functionalities.
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.comlibretexts.orgspectroscopyonline.comwpmucdn.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The asymmetric C-O-C stretch of the aryl alkyl ether is expected to produce a strong absorption band around 1250 cm⁻¹. libretexts.orglibretexts.orgyoutube.comspectroscopyonline.comrockymountainlabs.com
C-F Stretching: Strong absorption bands for the C-F bonds are expected. The aromatic C-F stretch typically appears in the 1250-1350 cm⁻¹ region, while the aliphatic C-F bonds of the -CF₃ group will show very strong absorptions in the 1000-1300 cm⁻¹ range. msu.edu
N-H Bending: The N-H bending (scissoring) vibration for primary amines is found in the 1580-1650 cm⁻¹ range. orgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | ~1250 |
| Fluoroalkane (-CF₃) | C-F Stretch | 1000 - 1300 (strong) |
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. For this compound, Raman spectroscopy would be instrumental in confirming the presence and arrangement of its functional groups.
The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of the substituted benzene ring, the amine group, the ether linkage, and the trifluoromethyl group. For instance, the C-F stretching vibrations of the fluoro and trifluoromethyl groups would appear as strong, distinct bands. Vibrations associated with the aromatic ring, such as ring breathing modes, would also be prominent. The N-H stretching of the aniline moiety would likely be observed in the higher wavenumber region.
Key Expected Raman Shifts for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=C Stretching (Aromatic) | 1400 - 1600 |
| C-F Stretching (Trifluoromethyl) | 1100 - 1300 |
| C-O-C Stretching (Ether) | 1000 - 1200 |
| C-F Stretching (Aromatic) | 900 - 1100 |
This table is illustrative and shows expected regions for key vibrational modes.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition with a high degree of confidence. measurlabs.comfiveable.me For this compound (C₈H₇F₄NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. libretexts.org This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. fiveable.me
Illustrative HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₈H₇F₄NO |
| Calculated Exact Mass | 209.0463 |
| Measured Exact Mass | 209.0461 |
| Mass Error | < 1 ppm |
| Ionization Mode | Electrospray Ionization (ESI+) |
This table presents hypothetical data to illustrate the precision of HRMS.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govd-nb.info LC-MS is invaluable for assessing the purity of this compound and confirming its identity in complex mixtures. The liquid chromatography component separates the target compound from any impurities or byproducts, and the mass spectrometer provides a mass spectrum for each separated component, confirming the molecular weight of the desired product. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene ring. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the substituents on the ring. The amino (-NH₂) and trifluoroethoxy (-OCH₂CF₃) groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. rsc.org
Expected UV-Vis Absorption Maxima for this compound (in Ethanol):
| Transition | Expected λmax (nm) |
| π → π | ~240 |
| π → π | ~290 |
This table provides an estimation of the expected absorption maxima based on the behavior of similar substituted anilines.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. excillum.com The presence of fluorine atoms could lead to interesting intermolecular interactions, such as C-H···F hydrogen bonds, which would influence the crystal packing. nih.gov
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z | 4 |
This table is a hypothetical representation of possible crystallographic data.
Bond Lengths and Angles Analysis
Specific bond lengths and angles for this compound have not been reported in the surveyed scientific literature. Therefore, a data table and a detailed analysis based on experimental research findings cannot be provided.
Dihedral Angle Measurements
Experimentally determined dihedral angles for this compound are not available in the public domain. Consequently, a data table and an in-depth discussion of its conformational properties based on these measurements cannot be compiled.
Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 2,2,2 Trifluoroethoxy Aniline
Electrostatic Potential Surfaces and Charge Distribution
Reaction Mechanism Elucidation through Computational Studies
A comprehensive search for computational studies elucidating the reaction mechanisms involving 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline yielded no specific results. The following subsections detail the specific areas where information is currently unavailable.
No published research could be located that details the transition state analysis or computationally predicted reaction pathways for chemical transformations involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of reactions at a molecular level.
Similarly, there is a lack of publicly available data on the calculated energy profiles and activation barriers for reactions in which this compound participates. This information is fundamental for predicting reaction feasibility and rates.
Non-Linear Optical (NLO) Properties Prediction
While the NLO properties of various aniline (B41778) derivatives have been a subject of theoretical investigation, no specific computational predictions or experimental validations of the NLO properties for this compound have been reported in the accessible literature. Such studies would typically involve the calculation of properties like polarizability and hyperpolarizability.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in predicting the reactivity of chemical compounds based on their molecular structure. Although general QSRR models for substituted anilines have been developed, no specific studies focusing on or including this compound within their dataset could be identified. Therefore, no specific QSRR data or models for this compound can be presented.
Based on an extensive review of scientific databases and literature, there is a notable absence of specific computational and theoretical research on this compound. The outlined areas, including electrostatic potential surfaces, reaction mechanisms, NLO properties, and QSRR studies, remain unexplored for this particular compound in the public domain. This highlights a potential area for future research to expand the understanding of the chemical behavior and properties of this fluorinated aniline derivative.
Derivatives and Analogues of 5 Fluoro 2 2,2,2 Trifluoroethoxy Aniline
Design Principles for Novel Fluoroaniline (B8554772) Derivatives
The design of new derivatives based on the 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline scaffold is rooted in the unique physicochemical properties imparted by its fluorine substituents. The trifluoroethoxy group (-OCH2CF3) is a strong electron-withdrawing moiety that significantly influences the electronic environment of the aniline (B41778) ring. Key design principles revolve around leveraging these features:
Modulation of Lipophilicity and Metabolic Stability : The trifluoroethoxy group is known to enhance metabolic stability and modulate lipophilicity. chemimpex.com This makes the parent aniline a valuable building block for compounds intended for biological applications, such as pharmaceuticals and agrochemicals. chemimpex.com Derivatives are often designed to optimize these properties further.
Enhancement of Binding Affinity : The fluorine atom at the 5-position and the trifluoroethoxy group can participate in specific interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes or receptors. The design of new molecules often aims to position these fluorine atoms strategically to maximize binding affinity and selectivity.
Scaffold for Further Functionalization : The aniline core serves as a versatile platform. The amino group (-NH2) is a key reactive site for building larger, more complex molecules. Design strategies often involve using the aniline as a nucleophile to construct heterocyclic systems or to attach various side chains, thereby exploring a wider chemical space.
In Silico and Computational Modeling : Modern drug design often employs computational tools to predict the properties of novel derivatives. In silico studies can help evaluate absorption, distribution, metabolism, and excretion (ADME) profiles, as well as predict the binding modes of derivatives to specific biological targets, guiding synthetic efforts toward compounds with the highest probability of success. mdpi.com
Synthetic Routes to Complex Derivatives Containing the 2,2,2-Trifluoroethoxy Moiety
The synthesis of advanced derivatives from this compound leverages its inherent reactivity. The amino group provides a nucleophilic center, while the aromatic ring can undergo electrophilic substitution, allowing for a wide range of chemical transformations.
Heterocyclic Modifications
The primary amino group of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve condensation and cyclization with bifunctional reagents.
Benzoxazoles : The aniline can be condensed with appropriate reagents to form benzoxazole (B165842) rings, a scaffold present in many biologically active compounds. For instance, the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles involves the cyclization of an ortho-aminophenol derivative, a reaction pathway for which ortho-alkoxy anilines can be precursors. researchgate.net
Quinazolines : In the synthesis of quinazoline-based enzyme inhibitors, substituted anilines are crucial building blocks. They are typically reacted with a quinazoline (B50416) core containing a suitable leaving group at the 4-position. Derivatives of this compound could be used to generate novel quinazoline structures for structure-activity relationship studies. mdpi.com
Triazolopyrimidines : The construction of triazolopyrimidine scaffolds, which act as tubulin polymerization inhibitors, often involves the reaction of a substituted aniline with a functionalized triazolopyrimidine core. nih.gov The this compound moiety can be introduced to explore its effect on anticancer activity. nih.gov
Introduction of Additional Functional Groups on the Aniline Scaffold
The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of new functional groups that can further modulate the compound's properties. The existing substituents—the activating amino group and the deactivating fluoro and trifluoroethoxy groups—direct the position of incoming electrophiles.
An example of such a modification is the synthesis of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline . bldpharm.com This reaction likely involves the direct bromination of the parent aniline using an electrophilic bromine source. The bromine atom can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build even more complex molecular architectures.
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Anilines are common components in many well-known MCRs.
While specific examples utilizing this compound are not extensively documented, its structure makes it a suitable candidate for such reactions:
As the Amine Component : It can serve as the amine source in reactions like the Ugi, Biginelli, or Hantzsch reactions to generate diverse libraries of peptidomimetics or heterocyclic compounds.
Synthesis of Triazoles : A relevant example is the copper-catalyzed, one-pot MCR for synthesizing 5-fluoroalkyl-1,2,3-triazoles from fluoroalkyl reagents, terminal alkynes, and organic azides. rsc.org Aniline derivatives can be used to generate the necessary azide (B81097) intermediate or participate in subsequent modifications.
Structure-Reactivity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering a molecule's structure to understand the impact on its biological activity or chemical reactivity. nih.govresearchgate.net For derivatives of this compound, SAR studies would focus on how modifications affect target interactions.
Key insights from SAR studies on related aniline-based compounds, such as quinazoline EGFR inhibitors, can be extrapolated: mdpi.com
Substitution on the Aniline Ring : The position and nature of substituents on the aniline ring are critical. For example, in some series, introducing a small, electron-withdrawing group like fluorine or a cyano group at the ortho or meta position of the aniline ring can enhance inhibitory activity, whereas substitution at the para position may reduce it. mdpi.comnih.gov
Role of the Fluoroalkoxy Group : The trifluoroethoxy group's size, conformation, and electronic properties are crucial. SAR studies would involve comparing its activity to derivatives with different alkoxy groups to determine the optimal substituent for a given biological target.
Linker and Heterocyclic System : When the aniline is incorporated into a larger molecule, the nature of the linker and the heterocyclic system it is attached to will profoundly influence activity. nih.gov
The following interactive table illustrates a hypothetical SAR for a series of kinase inhibitors based on a common scaffold, showing how modifications to the aniline moiety could influence biological activity.
| Compound ID | Aniline Substitution | Linker | IC₅₀ (nM) | Notes |
| A-1 | 5-F, 2-OCH₂CF₃ | Amide | 50 | Baseline compound. |
| A-2 | 3-Br, 5-F, 2-OCH₂CF₃ | Amide | 25 | Addition of bromine at meta-position improves activity. |
| A-3 | 5-F, 2-OCH₂CF₃ | Urea (B33335) | 150 | Changing linker from amide to urea reduces activity. |
| A-4 | 5-F, 2-OCHF₂ | Amide | 80 | Replacing -OCH₂CF₃ with -OCHF₂ slightly decreases potency. |
| A-5 | 4-CN, 5-F, 2-OCH₂CF₃ | Amide | 15 | Addition of a cyano group at the para-position significantly boosts activity. |
This table is for illustrative purposes to demonstrate SAR principles.
Exploration of Bioisosteric Replacements (e.g., different fluoroalkoxy groups)
Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to improve a compound's potency, selectivity, or pharmacokinetic profile. cresset-group.comsemanticscholar.org
Different Fluoroalkoxy Groups : A direct bioisosteric replacement for the 2,2,2-trifluoroethoxy group is to use other fluoroalkoxy groups. An example is 5-Fluoro-2-(2-fluoroethoxy)aniline , which contains a less fluorinated ethoxy group. bldpharm.com This subtle change can alter lipophilicity, hydrogen bonding capacity, and metabolic stability, which may be advantageous for specific applications. The trifluoromethoxy (-OCF3) group is another common bioisostere for trifluoroethoxy. nih.gov
Trifluoromethyl vs. Trifluoroethoxy : The trifluoromethyl (-CF3) group can be considered a bioisostere for the trifluoroethoxy group in some contexts, as both are strongly electron-withdrawing. nih.gov However, the ether linkage in the trifluoroethoxy group provides conformational flexibility that the trifluoromethyl group lacks.
Heterocyclic Replacements : In some drug design campaigns, the entire substituted aniline ring might be replaced with a bioisosteric heterocycle, such as a benzimidazole (B57391) or an indazole, to overcome issues like metabolic toxicity associated with anilines while maintaining key binding interactions. cresset-group.com
Saturated Scaffolds : There is a growing trend to replace flat aromatic rings with saturated three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) to improve solubility and other drug-like properties. semanticscholar.orgresearchgate.net A substituted BCP could be designed to mimic the spatial arrangement of the functional groups on the this compound ring.
Applications in Advanced Organic Synthesis and Materials Science
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline as a Versatile Building Block in Organic Synthesis
The reactivity of the aniline (B41778) amine group, combined with the electronic effects of its fluorine and trifluoroethoxy substituents, makes this compound a sought-after intermediate in complex organic synthesis. chemimpex.com The presence of fluorine can significantly alter the chemical and biological properties of a molecule. For instance, fluorine's high electronegativity can enhance metabolic stability, a desirable trait in drug design, and increase a molecule's ability to penetrate cell membranes.
Precursor for Advanced Aromatic Systems
As a substituted aniline, this compound serves as an excellent starting point for constructing more complex aromatic and heteroaromatic systems. The amine group can be readily transformed into a variety of other functional groups through diazotization reactions, allowing for the introduction of halogens, hydroxyls, and other moieties. Furthermore, it can participate in numerous coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, to form intricate molecular frameworks. The fluorinated phenyl ring itself influences the reactivity and properties of the final product, often enhancing thermal stability and modifying electronic characteristics. The synthesis of various fluorinated aniline derivatives is a crucial step in creating building blocks for new materials and therapeutic agents.
Integration into Complex Molecular Architectures (e.g., Oxadiazoles)
A significant application of fluorinated building blocks is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. Among these, the 1,3,4-oxadiazole (B1194373) ring is a key structural motif. Research has demonstrated the synthesis of various 5-substituted-2-amino-1,3,4-oxadiazoles, which exhibit a range of biological activities. The general synthetic pathway often involves the cyclization of semicarbazone precursors.
While direct synthesis using this compound is specific, the established routes for creating substituted oxadiazoles (B1248032) from various aromatic precursors highlight its potential. The aniline moiety can be converted into a hydrazine (B178648) derivative, which can then react with a carboxylic acid or its equivalent to form a hydrazide. This intermediate, upon cyclization, yields the desired oxadiazole ring, with the fluorinated aromatic group at the 5-position. This methodology allows for the incorporation of the unique electronic properties of the 5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl group into the oxadiazole core, potentially influencing the biological activity of the final compound. mdpi.com
| Step | Reactant(s) | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Substituted Aniline (e.g., this compound) | Aryl Diazonium Salt | Diazotization of the primary amine. |
| 2 | Aryl Diazonium Salt, Reducing Agent | Aryl Hydrazine | Reduction to form the hydrazine derivative. |
| 3 | Aryl Hydrazine, Carboxylic Acid/Acyl Chloride | Acylhydrazide | Condensation to form the key precursor. |
| 4 | Acylhydrazide, Dehydrating Agent | 5-Aryl-1,3,4-oxadiazole | Cyclization to form the final heterocyclic ring. |
Development of Fluorinated Materials
The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds ideal for creating advanced materials. researchgate.netresearchgate.net this compound is a valuable monomer for the synthesis of specialized fluorinated polymers and oligomers. chemimpex.com
Synthesis of Polymers and Oligomers
Aniline and its derivatives can be polymerized through chemical or electrochemical oxidation to form polyaniline (PANI), a well-known conducting polymer. electrochemsci.org By using this compound as a monomer or co-monomer, novel fluorinated polyanilines can be synthesized. The polymerization process connects the monomer units, creating a polymer backbone with the fluorinated side groups pending. These side groups play a crucial role in determining the final properties of the polymer, such as its solubility, processability, and environmental stability. researchgate.net The incorporation of bulky and fluorine-rich groups like trifluoroethoxy can improve solubility in organic solvents, which is often a challenge for the parent polyaniline. chemimpex.com
Materials with Tuned Optical and Electrical Properties
Fluorinated polymers are widely used in photonics and electronics due to their desirable optical and electrical characteristics. pageplace.de The introduction of C-F bonds can lead to materials with low refractive indices and reduced optical propagation losses, making them suitable for applications like optical waveguides. mdpi.com
The electronic properties of polyaniline-based materials can be precisely tuned by modifying the chemical structure of the monomer. The strong electron-withdrawing nature of the fluorine and trifluoroethoxy groups in this compound influences the electronic structure of the resulting polymer. This can affect its conductivity, which in conducting polymers is governed by mechanisms like polaron hopping. researchgate.nettandfonline.com Research on copolymers of aniline has shown that incorporating different substituent groups alters the electrical conductivity and optical spectra of the material. researchgate.nettandfonline.com For instance, the optical band gap can be modified, leading to changes in the material's color and light-absorbing properties. researchgate.net Therefore, polymers derived from this specific aniline can be engineered for use in electronic devices, sensors, and optical components where precise control over electrical and optical properties is essential. researchgate.netpageplace.de
| Property | Effect of Fluorine/Fluoroalkyl Groups | Potential Application |
|---|---|---|
| Chemical Resistance | Increased due to the strength of the C-F bond. researchgate.net | Protective coatings, seals, and gaskets. researchgate.net |
| Thermal Stability | Enhanced. researchgate.net | High-temperature electronics, aerospace components. pageplace.de |
| Refractive Index | Lowered. researchgate.net | Optical fibers, anti-reflective coatings. pageplace.demdpi.com |
| Electrical Properties | Modified conductivity and dielectric constant. researchgate.netresearchgate.net | Semiconductors, insulators, sensors. electrochemsci.org |
| Surface Energy | Lowered, leading to hydrophobicity and oleophobicity. researchgate.net | Non-stick surfaces, waterproof materials. |
Role in the Synthesis of Agrochemical Intermediates
The agrochemical industry heavily relies on fluorinated organic compounds to develop effective and metabolically stable herbicides, insecticides, and fungicides. nih.gov Fluorinated anilines are critical intermediates in the synthesis of many active agrochemical ingredients. The presence of fluorine can enhance the efficacy and biological activity of these products.
This compound serves as a key building block for constructing the core structures of various agrochemicals. For example, similar fluorinated aniline structures are used in the synthesis of complex herbicides and fungicides. rhhz.net The synthesis of the insecticide flufenoxuron, for instance, involves an intermediate named 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline, highlighting the importance of the fluoroaniline (B8554772) scaffold in modern agrochemicals. google.com The specific arrangement of the fluoro and trifluoroethoxy groups on the aniline ring provides a template that can be elaborated through multi-step syntheses to produce final products with high efficacy for crop protection. chemimpex.comnih.gov
Contribution to the Synthesis of Pharmaceutical Precursors
Detailed research and patent literature highlight the utility of this compound as a key intermediate in the synthesis of a variety of bioactive molecules. Its application is particularly notable in the creation of precursors for kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling pathways and are often implicated in cancer and other diseases.
One of the prominent examples of its application is in the synthesis of complex heterocyclic compounds that form the core structures of various kinase inhibitors. The aniline functional group of this compound allows for a range of chemical transformations, including condensations, cyclizations, and coupling reactions, to build the desired molecular frameworks.
A significant application of this compound is detailed in patent literature, specifically in the preparation of intermediates for pyrazolopyridine derivatives. These derivatives are often investigated for their potential as inhibitors of various protein kinases. For instance, the patent document WO2012061725 describes the use of this compound in a multi-step synthesis to produce a key intermediate for a series of kinase inhibitors.
The synthesis typically involves the reaction of this compound with other reagents to construct a substituted pyridine (B92270) or pyrimidine (B1678525) ring system. The fluorine and trifluoroethoxy groups are carried through the synthetic sequence and are ultimately present in the final pharmaceutical precursor, where they are intended to confer advantageous properties.
Below is a data table summarizing the role of this compound in the synthesis of a pharmaceutical precursor as described in the cited patent.
| Pharmaceutical Precursor | Therapeutic Target Class | Key Synthetic Step Involving the Compound | Reference |
| Substituted Pyrazolopyridine Intermediate | Kinase Inhibitors | Formation of a substituted aminopyridine derivative | WO2012061725 |
The research findings underscore the importance of this compound as a specialized building block. Its use allows for the introduction of specific fluorine-containing motifs that are often challenging to incorporate at later stages of a synthetic route. This strategic use of pre-functionalized starting materials is a key principle in efficient and effective pharmaceutical development.
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Methodologies
The future synthesis of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline will likely focus on greener and more sustainable methods to minimize environmental impact and enhance efficiency. Key areas of exploration could include:
Photochemical and Electrochemical Approaches: Moving away from traditional methods that may use harsh reagents, photochemical and electrochemical synthesis routes offer milder reaction conditions. These techniques can reduce the need for stoichiometric reagents and often lead to higher selectivity, thereby minimizing waste. Future research could focus on developing a continuous flow process utilizing photoredox catalysis for the key C-O or C-F bond-forming steps.
Bio-catalysis: The use of enzymes in the synthesis of fluorinated aromatics is a nascent but promising field. Research into engineered enzymes could provide highly selective and environmentally benign pathways to this compound and its derivatives.
Green Solvents and Reagents: A shift towards the use of greener solvents, such as supercritical fluids or bio-based solvents, and less toxic fluorinating agents will be crucial. rjptonline.orgnih.gov The development of solid-supported reagents and catalysts could also simplify purification processes and enable catalyst recycling. rjptonline.orgnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of light as a reagent. | Catalyst stability, scalability, quantum yield optimization. |
| Electrochemical Synthesis | Avoidance of hazardous oxidants/reductants, precise control over reaction potential. | Electrode material selection, electrolyte compatibility, cell design for large-scale production. |
| Biocatalysis | High enantioselectivity, operation in aqueous media, biodegradable catalysts. | Enzyme discovery and engineering, substrate scope limitations, operational stability. |
Chemo- and Regioselective Functionalization Strategies
The aniline (B41778) core of this compound presents multiple sites for functionalization. Future research will likely target the development of highly chemo- and regioselective methods to introduce additional functional groups, thereby expanding the molecular diversity accessible from this starting material.
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic ring would be highly valuable. This would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials.
Directed Ortho-Metalation: The amino group can act as a directing group to achieve selective functionalization at the ortho-position. Research into optimizing directing group strategies for this specific substrate could unlock new synthetic pathways.
Functionalization of the Amino Group: Selective mono- or di-alkylation, -arylation, or -acylation of the amino group would provide access to a wide range of derivatives with potentially altered biological activities and physicochemical properties.
| Functionalization Target | Potential Reagents/Catalysts | Expected Outcome |
| C-H Activation at C4/C6 | Palladium or Rhodium catalysts with specialized ligands. | Introduction of aryl, alkyl, or other functional groups. |
| N-H Functionalization | Electrophilic reagents (e.g., alkyl halides, acyl chlorides) under basic conditions. | Synthesis of secondary and tertiary anilines, amides. |
| Diazotization and Subsequent Reactions | Sodium nitrite (B80452) in acidic media followed by Sandmeyer or related reactions. | Introduction of a wide variety of functional groups (e.g., -OH, -CN, -X). |
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize reaction conditions, understand reaction mechanisms, and ensure process safety and reproducibility, the application of advanced in situ spectroscopic techniques will be indispensable.
FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. This data is crucial for kinetic analysis and for identifying reaction endpoints, thus preventing over- or under-reaction.
NMR Spectroscopy: In situ NMR can offer detailed structural information about transient intermediates that may not be observable by other methods, providing deep mechanistic insights.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework will enable real-time control and optimization of the synthesis of this compound, leading to improved yield, purity, and process robustness.
Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the way chemical research is conducted. For this compound, these computational tools can be applied in several ways:
Predicting Reactivity and Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the most likely sites of reaction and the outcome of different functionalization attempts on the this compound scaffold. rjptonline.org
Designing Novel Derivatives: AI algorithms can be used to design new derivatives with desired properties, such as enhanced biological activity or improved material characteristics. nih.govnih.gov These models can explore a vast chemical space to identify promising candidates for synthesis.
Optimizing Reaction Conditions: ML can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts.
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Reactivity Prediction | Molecular structure of reactants, reaction conditions. | Reaction yield, major products, regioselectivity. | Reduced number of trial-and-error experiments. |
| Novel Derivative Design | Desired properties (e.g., binding affinity, solubility). | Novel chemical structures. | Accelerated discovery of new drug candidates or materials. |
| Process Optimization | Experimental data from a set of reactions. | Optimal reaction parameters. | Improved process efficiency and cost-effectiveness. |
Exploration of New Catalytic Systems for Transformations Involving this compound
The development of novel catalytic systems will be central to unlocking the full synthetic potential of this compound.
Photoredox Catalysis: As mentioned, visible-light photoredox catalysis offers a powerful tool for a variety of transformations, including cross-coupling reactions and C-H functionalization, under mild conditions. parchem.comconicet.gov.ar
Transition-Metal Catalysis: The exploration of new transition-metal catalysts (e.g., based on copper, nickel, or palladium) with tailored ligands can lead to novel and more efficient transformations of the aniline core or the introduction of the trifluoroethoxy group.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
| Catalytic System | Target Transformation | Potential Advantages |
| Iridium- or Ruthenium-based Photocatalysts | C-N and C-C cross-coupling reactions. | Mild reaction conditions, high functional group tolerance. |
| Nickel-based Catalysts | C-O cross-coupling for trifluoroethoxylation. | Lower cost compared to palladium, unique reactivity. |
| Chiral Phosphoric Acid Organocatalysts | Asymmetric functionalization of the aniline. | Enantioselective synthesis of chiral derivatives. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
